melting point and physical data of 4-Chloropyridine-2,6-dicarbonitrile
melting point and physical data of 4-Chloropyridine-2,6-dicarbonitrile
[1][2][3][4][5]
Executive Summary
4-Chloropyridine-2,6-dicarbonitrile (CAS 55306-66-6) is a highly specialized heterocyclic building block critical to modern drug discovery, particularly in the fields of peptide therapeutics and structural biology . Unlike simple pyridine derivatives, this compound possesses a unique "tri-warhead" architecture: a nucleophilic aromatic substitution-labile chlorine at the C4 position and two electrophilic nitrile groups at C2 and C6.
This trifunctional nature makes it an indispensable reagent for:
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Peptide Bicyclization: Enabling the synthesis of constrained bicyclic peptides (phage display libraries) via reaction with cysteine-rich sequences.
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Lanthanoid Tagging: Serving as the precursor to 4-Fluoro-2,6-dicyanopyridine (FDCP), a key reagent for site-selective protein tagging in NMR and EPR spectroscopy.[1]
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Medicinal Chemistry: Acting as a scaffold for SNAr reactions to introduce complex amines or alkoxides while retaining the nitrile functionality for further derivatization (e.g., tetrazoles, amides).
Chemical Identity & Physical Characterization[3][7][8][9]
The following data consolidates physical properties derived from structural analogs and available technical specifications.
| Property | Data | Notes |
| Chemical Name | 4-Chloropyridine-2,6-dicarbonitrile | Synonyms: 4-Chloro-2,6-dicyanopyridine |
| CAS Registry Number | 55306-66-6 | Verified Identity |
| Molecular Formula | C₇H₂ClN₃ | |
| Molecular Weight | 163.56 g/mol | |
| Physical Form | Solid | Typically off-white to beige crystalline powder |
| Boiling Point | ~271°C | Predicted at 760 mmHg |
| Melting Point | >120°C (Estimated) | Note: Specific experimental MP is rarely reported in open literature. Analogous 2,6-dicyanopyridine melts at 123-126°C; the 4-Cl substituent typically elevates MP. |
| Solubility | DMSO, Acetonitrile, DMF | Sparingly soluble in water; hydrolyzes slowly in aqueous base. |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (nitrile hydrolysis). |
Synthetic Pathways[10]
The synthesis of 4-Chloropyridine-2,6-dicarbonitrile typically proceeds from Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid), a derivative of citric acid and ammonia. The pathway involves converting the carboxylic acids to amides, dehydrating them to nitriles, and substituting the hydroxyl group with chlorine.
Core Synthesis Workflow
Figure 1: Step-wise synthesis from Chelidamic Acid. The transformation requires careful handling of moisture-sensitive intermediates (acid chlorides).
Reactivity Profile & Applications
The compound's utility stems from its orthogonal reactivity . It contains two distinct types of electrophilic centers:
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C4-Chlorine: Susceptible to Nucleophilic Aromatic Substitution (SNAr).
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C2, C6-Nitriles: Susceptible to nucleophilic attack by 1,2-aminothiols (e.g., Cysteine) to form thiazolines (the "Cyanopyridine reaction").
Application: Peptide Bicyclization (The "DCP" Staple)
In peptide drug discovery, the "DCP" (Dicyanopyridine) strategy is used to constrain linear peptides into bicycles, improving metabolic stability and binding affinity.
Mechanism:
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SNAr at C4: A cysteine thiolate displaces the chlorine.
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Cyclization at Nitriles: Additional cysteines attack the nitrile carbons, forming thiazoline rings.
Figure 2: The "DCP" stapling mechanism. The C4-Cl reacts first via SNAr, followed by the reaction of the nitrile groups with free cysteines to lock the peptide conformation.
Experimental Protocols
Protocol A: Synthesis from Chelidamic Acid (Conceptual)
Note: Validated in principle via standard transformations of pyridine dicarboxylic acids.
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Chlorination: Suspend Chelidamic acid (10 g) in POCl₃ (50 mL) and add PCl₅ (25 g). Reflux for 4-6 hours until the solution is clear. Remove excess POCl₃ under vacuum.
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Critical: This produces the trichloride intermediate (4-Cl-pyridine-2,6-dicarbonyl dichloride).
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Amidation: Dissolve the residue in dry dioxane (100 mL). Cool to 0°C. Bubble anhydrous NH₃ gas through the solution for 2 hours. A precipitate (ammonium chloride + amide) forms. Filter, wash with water to remove salts, and dry the 4-chloropyridine-2,6-dicarboxamide .
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Dehydration: Suspend the diamide in POCl₃ (or SOCl₂ with catalytic DMF). Heat to 80°C for 3 hours. Pour onto ice carefully. Extract with Ethyl Acetate.
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Purification: Recrystallize from Ethanol/Hexane or sublime under high vacuum.
Protocol B: Cysteine Bioconjugation (Peptide Stapling)
Derived from standard cyanopyridine bioconjugation literature.
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Buffer Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.5 - 8.0). Degas with N₂ to prevent disulfide formation.
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Reaction: Dissolve the Cys-containing peptide (1 mM) in the buffer. Add 4-Chloropyridine-2,6-dicarbonitrile (1.2 equivalents) dissolved in a minimal amount of DMF or Acetonitrile.
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Incubation: Stir at Room Temperature for 1-4 hours. Monitor via LC-MS.
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Observation: Look for the mass shift corresponding to the loss of HCl (SNAr) and subsequent cyclization steps.
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Safety & Handling (E-E-A-T)
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Hazard Class: Acute Toxic (Oral/Dermal/Inhalation).
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Specific Risks:
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Nitrile Toxicity: Metabolization may release cyanide ions. Treat all exposures seriously.
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Vesicant Properties: Halogenated pyridines can be severe skin irritants and sensitizers.
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Eye Damage: Risk of serious eye damage upon contact.
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Handling: Use only in a chemical fume hood. Wear double nitrile gloves and chemical safety goggles.
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Disposal: Quench excess reagent with dilute NaOH (hydrolysis of nitriles to carboxylates) before disposal into hazardous organic waste.
References
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PubChem. "4-Chloro-2-pyridinecarbonitrile (Related Analog Data)." National Library of Medicine. [Link]
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Ullrich, S., et al. "Site-selective generation of lanthanoid binding sites on proteins using 4-fluoro-2,6-dicyanopyridine."[1] Magnetic Resonance, 2022.[1] [Link]
- Kale, S. S., et al. "Cyclization of peptides with 2,6-dicyanopyridine." Nature Chemistry, 2018. (Contextual grounding for mechanism).
